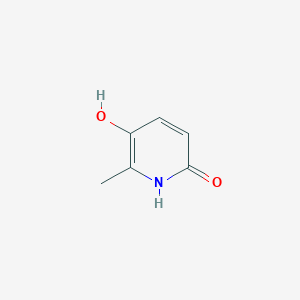

5-Hydroxy-6-methyl-2-pyridone

Übersicht

Beschreibung

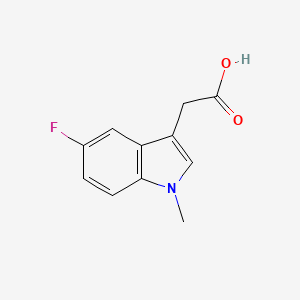

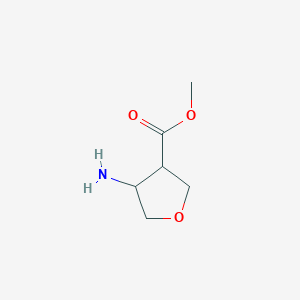

5-Hydroxy-6-methyl-2-pyridone is a chemical compound with the molecular formula C6H7NO2 . It is a member of methylpyridines . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The synthesis of 2-pyridone compounds, including 5-Hydroxy-6-methyl-2-pyridone, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers . They carried out this reaction using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-6-methyl-2-pyridone consists of 6 carbon atoms, 7 hydrogen atoms, and 1 oxygen atom . The molecular weight is 109.1259 .Chemical Reactions Analysis

The 2-pyridone ring is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets. Thus, the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-6-methyl-2-pyridone include a density of 1.1±0.1 g/cm3, boiling point of 304.2±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.5±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Applications in Dye Manufacturing

- The structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, closely related to 5-Hydroxy-6-methyl-2-pyridone, have been explored in both experimental and theoretical studies. These compounds have been characterized for their application in dye manufacturing. X-ray single-crystal analysis and quantum chemical calculations demonstrate their structural properties, making them suitable for use in dyes (Mirković et al., 2014).

Crystal Structure Analysis for Material Science

- Crystals of 5-Hydroxy-6-methyl-2-pyridone grown from various solvents, like acetone and propan-2-ol, have been studied. These crystals feature trigonal structures with channels containing disordered solvent molecules, which could be significant in material science for creating structured materials (Parkin & Behrman, 2011).

Coordination Chemistry and Metal Complex Formation

- In coordination chemistry, 5-Hydroxy-6-methyl-2-pyridone and its derivatives are studied for their ability to form complexes with various metals. These complexes have applications in the synthesis of polymetallic arrays and modeling interactions in metal-medicated drugs, showcasing its versatility in chemistry (Rawson & Winpenny, 1995).

Synthesis of Arylazo Pyridone Dyes

- The compound has been used in the synthesis of arylazo pyridone dyes, which are important in textile and other industries for their color properties. The synthesis and thermal properties of these dyes have been extensively studied, indicating the compound’s role in industrial chemistry (Porobic et al., 2019).

Biological Monitoring and Toxicology Studies

- Though slightly diverging from the compound , related studies have been done on 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a derivative of N-methyl-2-pyrrolidone. These studies involve biological monitoring and assessing toxicological impacts, illustrating the compound’s relevance in environmental and occupational health studies (Akesson & Jönsson, 2000).

Electrophilic Substitution Studies in Organic Chemistry

- Research on the electrophilic substitution reactions of 6-Hydroxy-2(1H)-pyridone and its derivatives have been conducted. These studies are crucial in understanding the reaction mechanisms in organic chemistry and have implications in synthesizing various organic compounds (Katritzky et al., 1970).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(8)2-3-6(9)7-4/h2-3,8H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMBGUQMBSHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6-methyl-2-pyridone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

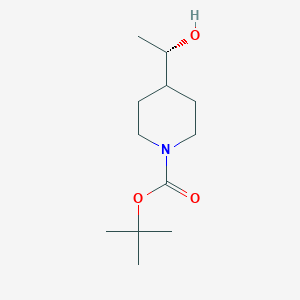

![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)